N-(prop-2-en-1-yl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(prop-2-en-1-yl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a trifluoromethyl group and a triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including nucleophilic substitution or electrophilic trifluoromethylation.
Attachment of the Pyrrolidine Moiety: This step involves the coupling of the pyrrolidine ring to the triazolopyridazine core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors to modulate signaling pathways.
Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-en-1-yl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide: can be compared to other triazolopyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which can impart unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to molecular targets.
Properties
Molecular Formula |
C15H17F3N6O2 |
---|---|
Molecular Weight |
370.33 g/mol |
IUPAC Name |
N-prop-2-enyl-3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxymethyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C15H17F3N6O2/c1-2-6-19-14(25)23-7-5-10(8-23)9-26-12-4-3-11-20-21-13(15(16,17)18)24(11)22-12/h2-4,10H,1,5-9H2,(H,19,25) |
InChI Key |
IPVKFNYZDHUPCK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)N1CCC(C1)COC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
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